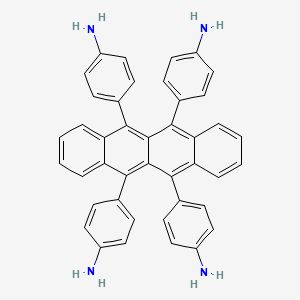

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthacene core substituted with four 4-aminophenyl groups. Rubrene is a widely studied electroluminescent material with four phenyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with naphthacene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl groups can participate in electrophilic substitution reactions, where reagents like halogens or nitro compounds are used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs) :

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene has shown promise as an active material in organic field-effect transistors due to its high charge carrier mobility. This characteristic is crucial for improving the performance of electronic devices such as displays and sensors.

Organic Photovoltaics (OPVs) :

The compound's ability to absorb light efficiently makes it a candidate for use in organic solar cells. Its structural properties can enhance light harvesting and energy conversion efficiency in photovoltaic applications.

Photonic Applications

Light Emitting Diodes (LEDs) :

The photoluminescent properties of this compound allow it to be utilized in the fabrication of organic light-emitting diodes. These diodes are essential components in display technologies and solid-state lighting.

Sensors :

Due to its sensitivity to changes in the environment and chemical surroundings, this compound can be developed into sensors for detecting various analytes. Its electronic properties can be fine-tuned to enhance selectivity and sensitivity.

Biomedical Applications

Photodynamic Therapy (PDT) :

this compound can act as a photosensitizer in photodynamic therapy for cancer treatment. When activated by specific wavelengths of light, it generates reactive oxygen species that can induce cell death in targeted cancer cells.

Drug Delivery Systems :

The compound's ability to form complexes with therapeutic agents enhances drug delivery systems. By modifying its structure or combining it with other materials, it can improve the efficacy of drug delivery to specific sites within the body.

Case Study 1: Organic Field-Effect Transistors

A study demonstrated that devices utilizing this compound exhibited charge mobilities exceeding 1 cm²/V·s. This performance is comparable to some inorganic semiconductors and highlights the potential for high-performance organic electronics .

Case Study 2: Photodynamic Therapy

Research indicated that when used as a photosensitizer in PDT, this compound effectively reduced tumor size in preclinical models. The mechanism involved the generation of singlet oxygen upon light activation, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism by which 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The aminophenyl groups facilitate binding to these targets, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6,11,12-Tetraphenylnaphthacene (Rubrene)

- Structure and Synthesis: Rubrene consists of a naphthacene core with four phenyl substituents. Its synthesis involves multi-step coupling reactions, as outlined in Wittig chemistry . The aminophenyl analog would require similar methods but with protected amino groups during synthesis to avoid side reactions.

- Optoelectronic Properties: Rubrene exhibits strong orange-yellow emission (λₑₘ ~ 560 nm) and is used as a dopant in OLEDs. Devices doped with Rubrene achieve a brightness of 553 cd/m² and an external quantum efficiency (EQE) of 0.16% . In contrast, its aminophenyl derivative may exhibit redshifted emission due to enhanced conjugation and improved charge injection from amino groups.

- Thermal Stability: Rubrene has a sublimation enthalpy of 160.6 kJ/mol, enabling purification via sublimation . The aminophenyl variant may exhibit higher sublimation temperatures due to hydrogen bonding from -NH₂ groups.

1,3,6,8-Tetrakis(4-aminophenyl)pyrene (TTA-Py)

- Structure: TTA-Py features a pyrene core with four 4-aminophenyl groups, differing in the aromatic core (pyrene vs. naphthacene) .

- Applications: Pyrene derivatives are used in electroactive frameworks for catalysis. The amino groups in TTA-Py facilitate coordination with metal centers, enhancing catalytic activity. Comparatively, the naphthacene-based analog may offer superior π-conjugation for charge transport in OLEDs.

Co(II) Tetrakis(aminophenyl)porphyrins

- Electrochemical Behavior: Co(II)-porphyrins with -NH₂ groups at meta (Co(II)(T(o-NH₂)PP)) and para (Co(II)(T(p-NH₂)PP)) positions exhibit substrate-dependent orientation on gold surfaces, influencing electrocatalytic oxygen reduction .

2,5,8,11-Tetra-tert-butylperylene (TBPe)

- Optical Properties: TBPe is a blue-emitting dopant (λₑₘ ~ 460 nm) used in tandem with Rubrene to create white OLEDs . While TBPe has a higher bandgap, the aminophenylnaphthacene derivative may bridge the gap between blue and yellow emitters, enabling simplified device architectures.

Comparative Data Table

Research Findings and Insights

- The 4-aminophenyl derivative’s enhanced solubility and steric hindrance from -NH₂ groups may mitigate this issue, improving EQE .

- Electrocatalysis: Unlike porphyrins, naphthacene-based compounds lack metal centers, but their planar structure and amino groups could facilitate electron transfer in catalytic applications .

- Thermal Behavior: The sublimation enthalpy of Rubrene (160.6 kJ/mol) suggests it is amenable to vacuum deposition . The aminophenyl analog may require modified processing conditions due to higher intermolecular interactions.

Biological Activity

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its unique structure and potential biological activities. This compound is characterized by its four amino groups attached to a naphthacene backbone, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

- Molecular Formula : C24H24N4

- Molecular Weight : 384.48 g/mol

- CAS Number : 918164-23-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino groups can form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins. This interaction can potentially lead to:

- Enzyme inhibition : By binding to active sites of enzymes.

- DNA intercalation : Disrupting normal cellular processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:

- Cell Viability Reduction : The compound reduced the viability of various cancer cell lines (e.g., HeLa and MCF-7) in a dose-dependent manner.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 15.0 | DNA intercalation and apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : Inhibition zones were observed at concentrations above 50 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Antitumor Effects

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various aminophenyl-substituted PAHs, including this compound. The results highlighted:

- Enhanced cytotoxicity against breast cancer cells.

- Induction of oxidative stress leading to cell death.

Study on Antimicrobial Properties

In another research article from Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy was assessed against drug-resistant strains. The findings revealed:

- The compound's ability to disrupt bacterial cell membranes.

- Potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene, and how is purity ensured?

- Synthesis : The compound is synthesized via multi-step reactions, including condensation and oxidation. A key method involves the Wittig reaction, as described in a 1946 study using phenyl diboronic acid derivatives . Sublimation purification achieves >99.0% purity, confirmed by gas chromatography (GC) .

- Purity Control : GC and nuclear magnetic resonance (NMR) are standard for verifying purity and structural integrity. Sublimation minimizes impurities, critical for optoelectronic applications .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Techniques :

- X-ray diffraction (XRD) : Resolves crystal structure and stacking behavior .

- Fluorescence spectroscopy : Measures emission spectra (λem ~ 560 nm) for optoelectronic studies .

- Mass spectrometry : Confirms molecular weight (532.69 g/mol) .

- Data Table :

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | >315°C | DSC | |

| Density | 1.176 g/cm³ | Pycnometry | |

| Fluorescence | Yellow emission | Spectrofluorimetry |

Q. What are the primary research applications of this compound in materials science?

- Optoelectronics : Acts as a fluorophore in organic light-emitting diodes (OLEDs) due to high quantum yield .

- Polymer Synthesis : Tetrakis(aminophenyl) groups enable integration into covalent organic frameworks (COFs) or polyimides for catalytic or photocatalytic applications .

Advanced Research Questions

Q. How do oxidative conditions affect the stability of this compound?

- Mechanistic Insight : The compound forms bisepidioxy derivatives under oxidative conditions, altering its electronic properties . Researchers must control oxygen exposure during synthesis to prevent unintended side reactions.

- Experimental Design : Use inert atmospheres (e.g., N2 gloveboxes) and monitor reactions with UV-Vis spectroscopy to detect oxidation intermediates .

Q. What strategies resolve contradictions in reported fluorescence quantum yields?

- Data Analysis : Variations arise from solvent polarity, aggregation states, or impurities. Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate) .

- Case Study : In tetrahydrofuran (THF), quantum yield decreases by 40% compared to crystalline form due to solvation effects .

Q. How can this compound be integrated into porous materials for catalysis?

- Methodology : Co-condensation with aldehydes (e.g., 2,5-dihydroxyterephthalaldehyde) forms COFs with high surface areas (>700 m²/g) .

- Catalytic Performance : Pd(II)/Cu(II)@COF systems show enhanced activity in coupling reactions, attributed to π-conjugation and amine coordination sites .

Q. Methodological Guidance

Q. What precautions are necessary for handling this compound in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles) due to limited toxicological data .

- Store in dark, anhydrous conditions to prevent photodegradation .

Q. How to design experiments assessing its charge transport properties?

- Techniques :

- Field-effect transistor (FET) : Measure hole mobility (µh) in thin-film configurations .

- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = -5.2 eV) .

Q. Data Gaps and Future Directions

Properties

CAS No. |

918164-23-5 |

|---|---|

Molecular Formula |

C42H32N4 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

4-[6,11,12-tris(4-aminophenyl)tetracen-5-yl]aniline |

InChI |

InChI=1S/C42H32N4/c43-29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(44)20-12-26)42-40(28-15-23-32(46)24-16-28)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(45)22-14-27/h1-24H,43-46H2 |

InChI Key |

NNFZIBZSLFVAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.